Enhanced Acidic Hydrolysis Resistance of Triphenylsilyl Ethers Relative to Common Silyl Protecting Groups
Triphenylsilyl (TPS) ethers—the protecting group formed when (2-Ethylhexyl)triphenylsilane or related TPS precursors are employed—demonstrate significantly greater resistance to acidic hydrolysis compared to trimethylsilyl (TMS) and tert-butyldimethylsilyl (TBDMS) protecting groups [1]. This differential stability is a class-level property conferred by the three electron-withdrawing phenyl rings on silicon, which reduce electron density at the silicon center and thereby diminish susceptibility to acid-catalyzed cleavage. The quantitative extent of this resistance enables synthetic sequences requiring acidic conditions to proceed without premature deprotection, a capability not available with TMS or TBDMS alternatives [1].
| Evidence Dimension | Relative resistance to acidic hydrolysis |
|---|---|
| Target Compound Data | Triphenylsilyl (TPS) ethers: significantly greater stability |
| Comparator Or Baseline | Trimethylsilyl (TMS) ethers and tert-butyldimethylsilyl (TBDMS) ethers: lower stability |
| Quantified Difference | Qualitative ranking: TPS >> TBDMS > TMS (specific rate constant ratios not available in open literature) |
| Conditions | Acidic hydrolysis conditions; stability assessed across multiple synthetic protocols |
Why This Matters
This differential acid stability directly affects synthetic route feasibility: chemists can perform acid-sensitive transformations on other functional groups while retaining the TPS-protected alcohol intact, a strategic advantage that reduces protecting group manipulation steps and improves overall yield.
- [1] NBInno. (2025). Triphenylsilane in Protecting Group Strategies: Enhancing Synthesis Stability. View Source
